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Cat. No.: B1584994 Get Quote

Introduction

Chromic acid (CrO₃) is a critical component in chromium plating baths, directly influencing the

quality, appearance, and performance of the final plated product.[1] Maintaining the chromic

acid concentration within a specified optimal range is crucial for consistent plating results.

Titrimetric analysis is a widely accepted and cost-effective method for accurately determining

the chromic acid concentration in plating solutions.[1] This application note details two primary

titrimetric methods: the Ferrous Ammonium Sulfate (FAS) redox titration and the Iodometric

titration.

Method 1: Redox Titration with Ferrous Ammonium
Sulfate (FAS)
This method involves the direct titration of hexavalent chromium (Cr⁶⁺) with a standardized

solution of ferrous ammonium sulfate. The reaction is a redox process where Fe²⁺ reduces

Cr⁶⁺ to Cr³⁺ in an acidic medium.

Principle: The core reaction is the oxidation of ferrous ions (Fe²⁺) by dichromate ions (Cr₂O₇²⁻)

in the presence of a strong acid. The endpoint is detected using a redox indicator, such as

Ferroin, which changes color upon the complete consumption of the chromic acid.[1][2]

Advantages:

Relatively straightforward and rapid.
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Not susceptible to interference from copper ions, which can be present as contaminants in

plating baths.[1]

Disadvantages:

The endpoint color change can sometimes be less sharp, requiring experienced analysts for

accurate determination.[1]

Method 2: Iodometric Titration
This indirect titrimetric method involves the reaction of chromic acid with an excess of

potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then

titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃).

Principle: Hexavalent chromium oxidizes iodide ions to iodine. The amount of iodine produced

is stoichiometrically related to the amount of chromic acid present. The endpoint of the

subsequent titration with sodium thiosulfate is typically detected using a starch indicator, which

forms a deep blue complex with iodine. The disappearance of this blue color marks the

endpoint.

Advantages:

Provides a sharp and distinct endpoint, making it highly accurate.[1]

A widely recognized and reliable method.

Disadvantages:

Susceptible to interference from other oxidizing agents and certain metal ions like copper.[1]

The sodium thiosulfate solution is unstable and requires frequent standardization.[3]

Experimental Protocols
Protocol 1: Chromic Acid Determination by Ferrous
Ammonium Sulfate (FAS) Titration
1. Reagents and Preparation:
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Standard Ferrous Ammonium Sulfate (FAS) Titrant (0.1 N): Dissolve 39.2 g of

Fe(NH₄)₂(SO₄)₂·6H₂O in a 1 L volumetric flask with distilled water containing 20 mL of

concentrated sulfuric acid. Standardize this solution against a known concentration of

potassium dichromate.

Ferroin Indicator: A commercially available solution of 1,10-phenanthroline ferrous sulfate

complex.

Phosphoric Acid (H₃PO₄): Concentrated (85%).

Sulfuric Acid (H₂SO₄): Concentrated (98%).

2. Procedure:

Pipette a 10.0 mL sample of the chromium plating solution into a 250 mL Erlenmeyer flask.

Carefully add 90 mL of distilled water.

Add 10 mL of concentrated sulfuric acid and 5 mL of concentrated phosphoric acid to the

flask. The phosphoric acid helps to complex the ferric ions produced, preventing color

interference.[1]

Add 3-5 drops of Ferroin indicator.

Titrate with the standardized 0.1 N FAS solution. The color will change from a greenish-blue

to a reddish-brown at the endpoint.

Record the volume of FAS titrant used.

3. Calculation:

Chromic Acid (g/L) = (V_FAS × N_FAS × 49.99) / V_sample

Where:

V_FAS = Volume of FAS titrant used (mL)

N_FAS = Normality of the FAS titrant (N)
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49.99 = Equivalent weight of CrO₃

V_sample = Volume of the plating solution sample (mL)

Protocol 2: Chromic Acid Determination by Iodometric
Titration
1. Reagents and Preparation:

Standard Sodium Thiosulfate (Na₂S₂O₃) Titrant (0.1 N): Dissolve 24.8 g of Na₂S₂O₃·5H₂O in

1 L of distilled water. Add a small amount of sodium carbonate as a stabilizer. Standardize

this solution against a known concentration of potassium iodate or potassium dichromate.

Potassium Iodide (KI): Solid.

Hydrochloric Acid (HCl): Concentrated (37%).

Starch Indicator Solution: Prepare a 1% (w/v) solution by making a paste of 1 g of soluble

starch in a small amount of cold water and adding it to 100 mL of boiling water.

2. Procedure:

Pipette a 10.0 mL sample of the chromium plating solution into a 500 mL iodine flask.

Add approximately 100 mL of distilled water.

Carefully add 20 mL of concentrated hydrochloric acid.

Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve. The

solution will turn a dark brown due to the liberation of iodine.

Stopper the flask and allow it to stand in a dark place for about 5 minutes to ensure the

reaction is complete.

Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the

solution becomes a pale yellow.

Add 2-3 mL of the starch indicator solution. The solution will turn a deep blue-black.
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Continue the titration with sodium thiosulfate, adding it dropwise until the blue color

disappears, leaving a clear or slightly greenish solution. This is the endpoint.

Record the volume of sodium thiosulfate titrant used.

3. Calculation:

Chromic Acid (g/L) = (V_Na2S2O3 × N_Na2S2O3 × 49.99) / V_sample

Where:

V_Na2S2O3 = Volume of sodium thiosulfate titrant used (mL)

N_Na2S2O3 = Normality of the sodium thiosulfate titrant (N)

49.99 = Equivalent weight of CrO₃

V_sample = Volume of the plating solution sample (mL)

Data Presentation
Table 1: Example Titration Data for Chromic Acid Analysis

Parameter FAS Titration Iodometric Titration

Sample Volume 10.0 mL 10.0 mL

Titrant Normality 0.105 N 0.098 N

Initial Burette Reading 0.50 mL 1.20 mL

Final Burette Reading 25.80 mL 27.50 mL

Volume of Titrant Used 25.30 mL 26.30 mL

Calculated Chromic Acid 132.8 g/L 128.8 g/L
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Caption: Workflow for FAS Titration of Chromic Acid.
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Caption: Workflow for Iodometric Titration of Chromic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1584994?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584994?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584994?utm_src=pdf-custom-synthesis
https://www.nmfrc.org/pdf/sf2002/sf02e03.pdf
https://www.benchchem.com/pdf/Application_Notes_Chromic_Acid_Titration_for_Quantitative_Analysis.pdf
https://apps.dtic.mil/sti/tr/pdf/ADA220641.pdf
https://www.benchchem.com/product/b1584994#titrimetric-analysis-of-chromic-acid-in-plating-solutions
https://www.benchchem.com/product/b1584994#titrimetric-analysis-of-chromic-acid-in-plating-solutions
https://www.benchchem.com/product/b1584994#titrimetric-analysis-of-chromic-acid-in-plating-solutions
https://www.benchchem.com/product/b1584994#titrimetric-analysis-of-chromic-acid-in-plating-solutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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